2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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Overview
Description
2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a synthetic organic compound characterized by the presence of a cinnamylthio group and a trifluoromethyl group attached to a pyrimidinone core
Mechanism of Action
Target of Action
Pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, have been found to target a variety of proteins involved in cancer progression, including tyrosine kinase, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The mode of action of pyrimidine derivatives often involves the inhibition of these targets, disrupting their signaling pathways and thus inhibiting cancer cell proliferation .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, inhibition of tyrosine kinase can disrupt the MAPK/ERK pathway, leading to decreased cell proliferation .
Result of Action
The result of the compound’s action would be dependent on its specific targets and mode of action. In general, inhibition of the targets mentioned above can lead to decreased cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the reaction of a suitable pyrimidinone precursor with cinnamylthiol and a trifluoromethylating agent. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The cinnamylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- 2-(phenylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- 2-(allylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Uniqueness
2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of the cinnamylthio group, which can impart distinct chemical and biological properties compared to other similar compounds. The trifluoromethyl group also enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)11-9-12(20)19-13(18-11)21-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,18,19,20)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMCBRKGJURNFX-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC(=CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC(=CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676614 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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